Distinct 7-Position Substituent: Morpholine-4-carboxylate vs. Hydroxy and Methoxy Analogs — Impact on Hydrogen-Bond Acceptor Count and PSA
The 7-morpholine-4-carboxylate moiety in the target compound provides a substantially increased hydrogen-bond acceptor (HBA) count and topological polar surface area (tPSA) relative to its simplest 7-hydroxy (STOCK1N-37265) and 7-methoxy (CAS 637750-55-1) analogs, which is predicted to enhance interactions with polar kinase and enzyme binding pockets that require multiple H-bond contacts for affinity [1]. In contrast, the 7-hydroxy analog bears only one H-bond donor and two H-bond acceptors from the OH group, and the 7-methoxy analog provides only one H-bond acceptor at position 7, neither of which matches the three-acceptor morpholine carbamate motif present in the target compound [2]. This difference is directly relevant to structure-based virtual screening and pharmacophore modeling efforts where HBA count and spatial distribution dictate hit identification rates [1].
| Evidence Dimension | Hydrogen-bond acceptor count at position 7 and overall tPSA |
|---|---|
| Target Compound Data | 3 H-bond acceptors from morpholine-4-carboxylate at C-7; total tPSA ≈ 100.6–113 Ų; total HBA = 8 |
| Comparator Or Baseline | 7-hydroxy analog (STOCK1N-37265): 1 H-bond donor + 1 H-bond acceptor at C-7; total HBA ≈ 5; 7-methoxy analog: 1 H-bond acceptor at C-7; total HBA ≈ 5 |
| Quantified Difference | +2 H-bond acceptors at position 7 vs. 7-hydroxy; +2 HBA vs. 7-methoxy; tPSA increase of ~15–25 Ų vs. hydroxy/methoxy analogs |
| Conditions | In silico property calculation (JChem/OpenEye-derived predictions) on chromone scaffold with constant 3-(4-ethoxycarbonyl)phenoxy substitution [1][2]. |
Why This Matters
For procurement decisions in structure-based drug discovery or focused library design, the higher HBA count and polar surface area of the morpholine-4-carboxylate derivative directly translate into a differentiated pharmacophore profile that cannot be replicated by simple hydroxy or methoxy replacements at C-7, making the compound a non-substitutable entry in screening collections.
- [1] ZINC20 Docking Database. ZINC000001751790: 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. Calculated properties: tPSA = 113 Ų, HBA = 8, rotatable bonds = 6. https://zinc20.docking.org/substances/ZINC000001751790/ (accessed 2026-05-07). View Source
- [2] Chembase.cn. Molecular property comparisons: STOCK1N-41110 (HBA = 8, tPSA ~101 Ų), STOCK1N-37265 (HBA = 5, tPSA ~85 Ų), and 7-methoxy analog (HBA = 5). http://www.chembase.cn (accessed 2026-05-07). View Source
